Cas no 219503-74-9 (tert-Butyl 6-nitro-1H-indazole-1-carboxylate)

Tert-Butyl 6-nitro-1H-indazole-1-carboxylate is a protected indazole derivative widely used as an intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group enhances stability, facilitating handling and storage under standard conditions. The nitro substituent at the 6-position offers reactivity for further functionalization, making it valuable for constructing complex heterocyclic frameworks. This compound is particularly useful in medicinal chemistry for the development of indazole-based bioactive molecules. Its crystalline solid form ensures consistent purity, while the Boc-protected nitrogen allows selective deprotection under mild acidic conditions, enabling versatile downstream applications. Suitable for controlled reactions, it is a reliable building block in drug discovery and fine chemical synthesis.
tert-Butyl 6-nitro-1H-indazole-1-carboxylate structure
219503-74-9 structure
Product Name:tert-Butyl 6-nitro-1H-indazole-1-carboxylate
CAS No:219503-74-9
MF:C12H13N3O4
MW:263.249322652817
MDL:MFCD12400723
CID:1040409
PubChem ID:11694593
Update Time:2025-11-02

tert-Butyl 6-nitro-1H-indazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 6-nitro-1H-indazole-1-carboxylate
    • tert-butyl 6-nitroindazole-1-carboxylate
    • LogP
    • 219503-74-9
    • BS-27820
    • DTXSID40470743
    • EN300-18774240
    • W-206688
    • TERT-BUTYL 6-NITRO-INDAZOLE-1-CARBOXYLATE,97%
    • IDQFCHKQFNYMFE-UHFFFAOYSA-N
    • AMY32349
    • tert-Butyl6-nitro-1H-indazole-1-carboxylate
    • AKOS016004646
    • 1-Boc-6-nitroindazole
    • SCHEMBL3610098
    • DB-344379
    • MDL: MFCD12400723
    • Inchi: 1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-6-9(15(17)18)5-4-8(10)7-13-14/h4-7H,1-3H3
    • InChI Key: IDQFCHKQFNYMFE-UHFFFAOYSA-N
    • SMILES: O(C(N1C2C=C(C=CC=2C=N1)[N+](=O)[O-])=O)C(C)(C)C

Computed Properties

  • Exact Mass: 263.09069
  • Monoisotopic Mass: 263.09060590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 89.9Ų

Experimental Properties

  • Density: 1.342
  • Boiling Point: 406.066°C at 760 mmHg
  • Flash Point: 199.382°C
  • Refractive Index: 1.606
  • PSA: 87.26

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tert-Butyl 6-nitro-1H-indazole-1-carboxylate Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:219503-74-9)tert-Butyl 6-nitro-1H-indazole-1-carboxylate
Order Number:A878856
Stock Status:in Stock
Quantity:5g/10g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:58
Price ($):166.0/277.0/554.0/1473.0
Email:sales@amadischem.com

Additional information on tert-Butyl 6-nitro-1H-indazole-1-carboxylate

Recent Advances in tert-Butyl 6-nitro-1H-indazole-1-carboxylate (219503-74-9) Research

tert-Butyl 6-nitro-1H-indazole-1-carboxylate, identified by the CAS registry number 219503-74-9, has emerged as a significant compound in the field of chemical biology and pharmaceutical research. This compound, characterized by its indazole core and nitro substituent, has garnered attention due to its potential applications in drug discovery and therapeutic development.

The indazole scaffold is a well-known structural motif in medicinal chemistry, often associated with diverse biological activities. The nitro group attached at the 6-position of the indazole ring introduces additional functional complexity, potentially enhancing the compound's pharmacokinetic properties and bioavailability. Recent studies have explored the synthesis, characterization, and biological evaluation of tert-butyl 6-nitro-1H-indazole-1-carboxylate, highlighting its potential as a lead compound for further optimization.

In terms of synthesis, researchers have employed various methodologies to construct this compound efficiently. These methods include multi-component reactions, transition-metal-catalyzed coupling reactions, and stepwise synthesis strategies. The tert-butyl ester group has been shown to play a critical role in stabilizing the molecule during synthesis while also contributing to its solubility properties.

Biological evaluations of tert-butyl 6-nitro-1H-indazole-1-carboxylate have revealed promising activity in several assays relevant to disease states. For instance, studies have demonstrated its potential as an anti-inflammatory agent by modulating key inflammatory pathways. Additionally, preliminary data suggest that this compound may exhibit anticancer properties by targeting specific oncogenic signaling pathways.

The nitro group in tert-butyl 6-nitro-1H-indazole-1-carboxylate has been implicated in modulating the compound's redox properties, which could be advantageous in certain therapeutic contexts. Researchers are currently investigating whether this group can be exploited for targeted drug delivery or as a prodrug moiety for controlled release applications.

In conclusion, tert-butyl 6-nitro-1H-indazole-1-carboxylate (219503-74-9) represents a valuable addition to the arsenal of chemical tools available for exploring complex biological systems. Its unique structure and functional groups make it an attractive candidate for further research and development in the fields of chemical biology and pharmaceutical science.

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Amadis Chemical Company Limited
(CAS:219503-74-9)tert-Butyl 6-nitro-1H-indazole-1-carboxylate
A878856
Purity:99%/99%/99%/99%
Quantity:5g/10g/25g/100g
Price ($):166.0/277.0/554.0/1473.0
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